molecular formula C20H22FN3O2 B2708825 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203130-17-9

1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2708825
CAS RN: 1203130-17-9
M. Wt: 355.413
InChI Key: PTWHEEYJEINSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as FIU, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Fluorescence Studies and Biological Evaluation

  • Synthesis and Fluorescence Studies : Novel fluorophores have been synthesized and evaluated for their fluorescence properties in different organic solvents and aqueous solutions. These fluorophores showed good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, suggesting their potential application in labeling and detecting nucleic acids (Singh & Singh, 2007).

  • Novel Urea and Bis-urea Derivatives : A series of compounds with urea or bis-urea functionalities bridged by hydroxyphenyl or halogenphenyl substituents were synthesized and showed significant antiproliferative effects against various cancer cell lines. Some derivatives exhibited strong activity against breast carcinoma MCF-7 cell line, indicating their potential as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).

Antagonistic Activity and Antiprostate Cancer Agents

  • Isoquinoline and Quinazoline Urea Analogues : Research into isoquinoline and quinazoline urea derivatives has shown that they bind to human adenosine A(3) receptors, with certain substitutions increasing affinity. This work contributes to the development of potent and selective human adenosine A(3) receptor antagonists, which could be useful tools in further characterization of this receptor (van Muijlwijk-Koezen et al., 2000).

  • Tetrahydroisoquinoline-Derived Urea Derivatives : These compounds were identified as selective TRPM8 channel receptor antagonists, with implications for reducing the growth of LNCaP prostate cancer cells. The study highlights the potential of these derivatives as antiprostate cancer agents, linking their activity to TRPM8 inhibition (De Petrocellis et al., 2016).

Synthesis and Characterization of Novel Compounds

  • Synthesis of Novel Fluorophores : Research has led to the synthesis of highly fluorescent compounds that have been successfully attached to nucleosides and used to synthesize labeled oligonucleotides. These compounds show considerable fluorescence, underscoring their utility in biochemical assays and research (Singh & Singh, 2006).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-13(2)19(25)24-11-3-4-14-12-17(9-10-18(14)24)23-20(26)22-16-7-5-15(21)6-8-16/h5-10,12-13H,3-4,11H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWHEEYJEINSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

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